![molecular formula C20H17NO4 B4385876 1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4385876.png)
1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
The compound “1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a derivative of pyrrolo[3,4-c]pyridine-1,3-dione . Pyrrolo[3,4-c]pyridine-1,3-dione derivatives are known to be chemically stable and fluorescent molecules . They are part of a number of biologically active molecules .
Synthesis Analysis
The synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives involves three groups: annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of two rings . A preparative procedure for the synthesis of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate has been described .Scientific Research Applications
Anticancer Activity
Pyrrole derivatives, including ethoxyphenyl-methyl-dihydrochromenopyrroledione, have shown promising anticancer potential. Researchers have investigated their ability to inhibit tumor growth by interfering with cell proliferation, angiogenesis, and metastasis. Mechanistic studies reveal that these compounds may target specific signaling pathways involved in cancer progression .
Anti-inflammatory Properties
The pyrrole scaffold possesses anti-inflammatory properties. Ethoxyphenyl-methyl-dihydrochromenopyrroledione derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, enzymes (such as cyclooxygenase), and transcription factors (like NF-κB). These compounds could be valuable in developing novel anti-inflammatory drugs .
Neuroprotective Effects
Researchers have explored the neuroprotective potential of pyrrole derivatives. Ethoxyphenyl-methyl-dihydrochromenopyrroledione may exhibit neuroprotection by reducing oxidative stress, enhancing neuronal survival, and promoting synaptic plasticity. These properties make it an interesting candidate for neurodegenerative disease research .
Antimicrobial Activity
Pyrrole derivatives often display antimicrobial effects. Ethoxyphenyl-methyl-dihydrochromenopyrroledione may inhibit bacterial and fungal growth. Researchers have investigated its potential as an antimicrobial agent, especially against drug-resistant strains .
Photophysical Applications
Certain pyrrole derivatives, including ethoxyphenyl-methyl-dihydrochromenopyrroledione, exhibit interesting photophysical properties. These compounds can absorb and emit light in specific wavelength ranges, making them useful in optoelectronic devices, sensors, and imaging applications .
Organocatalysis
Pyrrole derivatives have found applications in organocatalysis. Researchers have explored their use as catalysts in various chemical reactions. Ethoxyphenyl-methyl-dihydrochromenopyrroledione derivatives may participate in asymmetric synthesis, enantioselective transformations, and other catalytic processes .
properties
IUPAC Name |
1-(3-ethoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-24-13-8-6-7-12(11-13)17-16-18(22)14-9-4-5-10-15(14)25-19(16)20(23)21(17)2/h4-11,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNZLPKFDPSXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C)OC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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